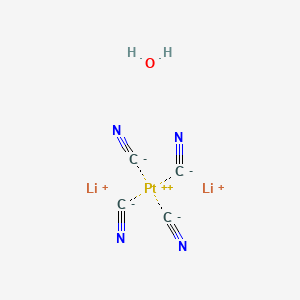
N-(4-Amino-2-methylphenyl)isonicotinamide
Descripción general
Descripción
N-(4-Amino-2-methylphenyl)isonicotinamide is an aromatic compound with the molecular formula C13H13N3O and a molecular weight of 227.26 . It is also known by other synonyms such as Naphthoic Acid Impurity 99 and 4-Pyridinecarboxamide .
Molecular Structure Analysis
The molecular structure of N-(4-Amino-2-methylphenyl)isonicotinamide consists of a pyridine ring attached to an amide group, and an aromatic ring with an amino and a methyl group . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of N-(4-Amino-2-methylphenyl)isonicotinamide are not fully detailed in the search results. It is known that its molecular weight is 227.26 g/mol . More specific properties like boiling point, density, and others are not provided.Aplicaciones Científicas De Investigación
Pharmaceutical Research Anti-inflammatory Properties
Recent studies have highlighted the potential of N-(4-Amino-2-methylphenyl)isonicotinamide in the development of anti-inflammatory compounds. Novel scaffolds containing the isonicotinoyl motif, which includes this compound, have shown remarkably high activities in vitro for anti-inflammatory applications .
Cocrystal Formation in Drug Design
Isonicotinamide derivatives are known to form cocrystals with various compounds, which is a significant area of interest in pharmaceutical research. These cocrystals can enhance the properties of drugs, such as their solubility and stability .
Analytical Chemistry and Chromatography
This compound is utilized in analytical chemistry, particularly in chromatography and mass spectrometry, to analyze complex mixtures and identify the components within them .
Biopharma Production
In biopharmaceutical production, N-(4-Amino-2-methylphenyl)isonicotinamide may play a role in the synthesis of active pharmaceutical ingredients (APIs) or as an intermediate in chemical reactions .
5. Cancer Research: Cell Metabolism and Mitosis Inhibition Research indicates that derivatives of isonicotinamide, such as N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide, act as inhibitors of cancer cell metabolism and mitosis, targeting specific proteins involved in cell division .
Anti-tubercular Agents Development
The compound has been studied for its potential use in designing potent anti-tubercular agents. Substituted derivatives have been synthesized and evaluated for their efficacy against mycobacterial infections .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-amino-2-methylphenyl)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-8-11(14)2-3-12(9)16-13(17)10-4-6-15-7-5-10/h2-8H,14H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVQOCISTLOJHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,2'-Spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B1644078.png)
![6,15,24,33-Tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B1644087.png)






